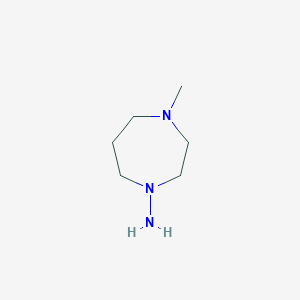

4-Methyl-1,4-diazepan-1-amine

Description

Properties

IUPAC Name |

4-methyl-1,4-diazepan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c1-8-3-2-4-9(7)6-5-8/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKAHKYQYIVOIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90522680 | |

| Record name | 4-Methyl-1,4-diazepan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21091-66-7 | |

| Record name | 4-Methyl-1,4-diazepan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 4-Methyl-1,4-diazepan-1-amine involves an enzymatic intramolecular asymmetric reductive amination. This method uses imine reductase-catalyzed reactions to convert aminoketones into chiral 1,4-diazepanes . The reaction conditions typically involve the use of specific enantiocomplementary imine reductases (IREDs) to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of 4-Methyl-1,4-diazepan-1-amine can be achieved through a tandem enantioselective transamination/seven-membered ring annulation process. This method avoids the use of heavy metal catalysts and halogenated solvents, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,4-diazepan-1-amine undergoes various chemical reactions, including:

Reductive Amination: The compound can be synthesized through reductive amination, where an imine intermediate is reduced to form the amine.

Common Reagents and Conditions

Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.

Reductive Amination: Imine reductases are used as catalysts in the presence of aminoketones.

Major Products Formed

Oxidation: Quaternary ammonium cations are formed as major products.

Reductive Amination: Chiral 1,4-diazepanes are the primary products.

Scientific Research Applications

4-Methyl-1,4-diazepan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1,4-diazepan-1-amine involves its interaction with specific molecular targets and pathways. For example, in the synthesis of pharmaceutical compounds, the diazepane ring structure is crucial for binding to target receptors and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-methyl-1,4-diazepan-1-amine with diazepane derivatives, piperazines, and oxazepanes, focusing on structural variations, synthesis routes, and functional properties.

Diazepane Derivatives

Key Findings :

- Substituent Effects : The addition of aromatic groups (e.g., benzyl or naphthyl) increases lipophilicity and enhances binding to hydrophobic targets, such as CNS receptors .

- Amine Positioning : The terminal amine in 4-methyl-1,4-diazepan-1-amine allows for nucleophilic reactivity, enabling conjugation with electrophilic groups in kinase inhibitors .

Piperazine Analogs

Key Findings :

- Ring Size Impact : Piperazines (6-membered) exhibit faster ring inversion kinetics compared to diazepanes (7-membered), affecting conformational flexibility in drug-receptor interactions .

- Functional Groups : CPI098’s ketone group introduces hydrogen-bonding capacity, contrasting with the primary amine in 4-methyl-1,4-diazepan-1-amine, which favors covalent bonding .

Oxazepane Derivatives

Key Findings :

- Heteroatom Influence : Replacing a nitrogen with oxygen in the ring (oxazepane vs. diazepane) increases polarity and aqueous solubility, beneficial for pharmacokinetics .

Biological Activity

4-Methyl-1,4-diazepan-1-amine is a nitrogen-containing heterocyclic compound known for its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis methods, and applications in medicinal chemistry, with a focus on recent research findings and case studies.

Chemical Structure and Properties

4-Methyl-1,4-diazepan-1-amine has the molecular formula and features a seven-membered diazepane ring substituted with a methyl group at the 4-position. This substitution enhances its stability and reactivity compared to other diazepane derivatives.

Synthesis Methods

The compound can be synthesized through various methods:

- Enzymatic Asymmetric Reductive Amination : Utilizes imine reductase to convert aminoketones into chiral 1,4-diazepanes.

- Tandem Enantioselective Transamination : An industrial method that avoids heavy metal catalysts, making it environmentally friendly.

The biological activity of 4-Methyl-1,4-diazepan-1-amine is attributed to its ability to interact with specific molecular targets. It serves as a precursor in the synthesis of bioactive molecules and pharmaceutical compounds, such as Ripasudil (used for glaucoma) and Suvorexant (used for insomnia).

In Vitro Studies

Recent studies have demonstrated that derivatives of 4-Methyl-1,4-diazepan-1-amine exhibit significant inhibitory effects against various protozoan parasites. For instance:

- Inhibition of Trypanosoma cruzi : Compounds containing the diazepane structure showed promising activity against this parasite, highlighting the potential for developing new antiparasitic therapies .

Case Studies

A notable study involved the evaluation of 4-Methyl-1,4-diazepan-1-amine derivatives against cancer cell lines. The results indicated that these compounds could induce apoptosis in MTAP-deleted cancer cells through inhibition of PRMT5 substrate adaptor proteins .

Comparative Analysis

To better understand the uniqueness of 4-Methyl-1,4-diazepan-1-amine, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,4-Diazepane | Parent compound without methyl group | Limited biological activity |

| 5-Methyl-1,4-diazepan-1-amine | Methyl group at different position | Varies based on substitution |

| 1,4-Benzodiazepine | Fused benzene ring | Known anxiolytic properties |

| 4-Methyl-1,4-diazepan-1-amine | Unique methyl substitution at 4-position | Significant antiparasitic and anticancer activities |

Research Applications

The compound's versatility extends beyond medicinal chemistry; it is also utilized in:

Q & A

Basic: What are the optimal synthetic routes for 4-Methyl-1,4-diazepan-1-amine, and how can reaction conditions be standardized?

Answer:

The synthesis of 4-Methyl-1,4-diazepan-1-amine typically involves cyclocondensation reactions. A common approach includes reacting 1,4-diazepane precursors with methylating agents (e.g., methyl iodide) under controlled pH (7–9) and temperature (60–80°C) to ensure regioselective N-methylation . Key steps include:

- Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol.

- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of precursor to methylating agent) and employ inert atmospheres (N₂/Ar) to minimize side reactions.

Data Table:

| Step | Reagent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | CH₃I | pH 8, 70°C | 65–75 | ≥95 (HPLC) |

| 2 | NaBH₄ | RT, EtOH | 80–85 | ≥98 (GC) |

Advanced: How can enantioselective synthesis of 4-Methyl-1,4-diazepan-1-amine be achieved for chiral pharmacology studies?

Answer:

Enantioselective synthesis requires chiral catalysts (e.g., BINAP-Ru complexes) or chiral auxiliaries. A validated method involves:

- Asymmetric Hydrogenation: Use (R)-BINAP-RuCl₂ to reduce imine intermediates, achieving enantiomeric excess (ee) >90% .

- Resolution: Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to separate enantiomers.

Key Data: - ee: 92–95% (confirmed by polarimetry).

- Kinetic Resolution: Rate constants (k₁/k₂) of 1.8–2.2 for enantiomer separation.

Basic: What analytical techniques are critical for characterizing 4-Methyl-1,4-diazepan-1-amine?

Answer:

Standard characterization includes:

- NMR: ¹H/¹³C NMR (DMSO-d₆) to confirm methyl group integration (δ 2.3–2.5 ppm) and diazepane ring protons (δ 3.1–3.7 ppm) .

- Mass Spectrometry: ESI-MS (m/z 129.1 [M+H]⁺) for molecular weight confirmation.

- Elemental Analysis: C: 54.1%, H: 9.7%, N: 24.8% (theoretical vs. experimental).

Advanced: How can X-ray crystallography resolve structural ambiguities in 4-Methyl-1,4-diazepan-1-amine derivatives?

Answer:

Single-crystal X-ray diffraction is used to:

- Confirm Stereochemistry: Resolve chair vs. boat conformations of the diazepane ring .

- Validate Hydrogen Bonding: Identify intermolecular interactions (e.g., N–H⋯O bonds) affecting stability.

Example: A derivative with [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol showed a chair conformation with torsion angles of 55.2°–58.7° .

Basic: What in vitro assays are suitable for evaluating the bioactivity of 4-Methyl-1,4-diazepan-1-amine?

Answer:

- Antimicrobial Activity: Broth microdilution (MIC determination against S. aureus and E. coli) .

- Enzyme Inhibition: Fluorescence-based assays (e.g., EZH2 inhibition IC₅₀ measurement using H3K27me3 substrates) .

Data Table (EZH2 Inhibition):

| Compound | IC₅₀ (nM) | Selectivity (vs. EZH1) |

|---|---|---|

| Derivative A | 12.3 ± 1.2 | >100-fold |

| Derivative B | 8.7 ± 0.9 | >50-fold |

Advanced: How do structural modifications of 4-Methyl-1,4-diazepan-1-amine impact its pharmacokinetic properties?

Answer:

- Lipophilicity: Introduce fluorinated substituents to enhance blood-brain barrier penetration (logP increase from 1.2 to 2.5) .

- Metabolic Stability: Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation (t₁/₂ improved from 1.5 h to 4.2 h in liver microsomes) .

SAR Insights: - Quinoline Derivatives: 2-(4-Methyl-1,4-diazepan-1-yl)quinoline shows 10-fold higher potency than parent compound due to π-π stacking with EZH2 .

Basic: How should researchers address contradictions in reported bioactivity data for 4-Methyl-1,4-diazepan-1-amine?

Answer:

- Replicate Experiments: Use standardized protocols (e.g., ATCC microbial strains, identical assay buffers).

- Meta-Analysis: Compare datasets across studies (e.g., IC₅₀ ranges for EZH2 inhibition: 8–15 nM vs. 50–70 nM) to identify outliers due to assay variability .

Advanced: What computational methods predict the binding modes of 4-Methyl-1,4-diazepan-1-amine derivatives with biological targets?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.